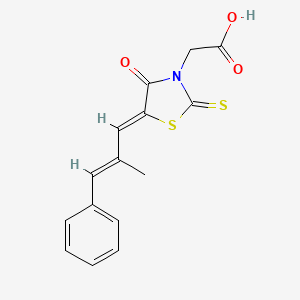
Gemopatrilat
概要
説明
BMS-189921は、ゲモパトリラートとしても知られており、強力な血管ペプチダーゼ阻害剤です。この化合物は、アンジオテンシン変換酵素と中性エンドペプチダーゼの両方を阻害するという点でユニークであり、デュアル阻害剤となっています。血管のトーンと体液のバランスに影響を与える能力により、高血圧や心不全の治療に用いられる可能性が研究されています .
準備方法
BMS-189921の合成には、いくつかのステップが必要です。ある方法は、(S)-6-ヒドロキシ-2-フタルイミドヘキサン酸から出発し、これをベンジルエステルに変換することから始まります。この中間体は、スワーン酸化に続いてメチルチタン三塩化物と反応させてメチル基を導入します。 得られた化合物を次に、トリメチルシリルアジドと三フッ化ホウ素エーテルと反応させてアジドを生成します .
BMS-189921の工業的製造方法はあまり詳しく記載されていませんが、合成には通常、最終生成物の正しい立体化学を確保するためにエナンチオ選択的なプロセスが含まれています .
化学反応の分析
BMS-189921は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、官能基を導入したり、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、ケトンまたはアルデヒドをアルコールに変換するために使用できます。
置換: 置換反応は、アルキルハライドやアシルクロリドなどの試薬を使用して、ある官能基を別の官能基に置換することができます
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤があります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究の応用
BMS-189921は、その潜在的な治療的応用に関して広く研究されています。医学では、アンジオテンシン変換酵素と中性エンドペプチダーゼの二重阻害により、高血圧や心不全の治療に用いられています。 この二重作用は、血圧を下げ、心臓機能を改善するのに役立ちます .
生物学的研究では、BMS-189921は、血管平滑筋細胞におけるPI3キナーゼシグナル伝達経路を研究するために使用されてきました。 この経路を活性化し、一酸化窒素の産生と血管弛緩を促進することが示されています .
科学的研究の応用
BMS-189921 has been extensively studied for its potential therapeutic applications. In medicine, it has been investigated for treating hypertension and heart failure due to its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This dual action helps in reducing blood pressure and improving heart function .
In biological research, BMS-189921 has been used to study the PI3-kinase signaling pathway in vascular smooth muscle cells. It has been shown to activate this pathway, promoting nitric oxide production and vasorelaxation .
作用機序
BMS-189921は、アンジオテンシン変換酵素と中性エンドペプチダーゼの両方を阻害することでその効果を発揮します。アンジオテンシン変換酵素は、アンジオテンシンIを強力な血管収縮剤であるアンジオテンシンIIに変換する役割を担っています。 BMS-189921はこの酵素を阻害することで、アンジオテンシンIIの産生を抑制し、血管拡張と血圧の低下につながります .
中性エンドペプチダーゼは、血漿量と血圧の調節に関与するナトリウム利尿ペプチドを分解します。 この酵素を阻害することで、ナトリウム利尿ペプチドのレベルが上昇し、ナトリウム利尿と利尿が促進され、さらに血圧の低下に貢献します .
類似化合物との比較
BMS-189921は、オマパトリラートなどの、アンジオテンシン変換酵素と中性エンドペプチダーゼの二重阻害剤と類似しています。 両方の化合物は、これらの2つの酵素を阻害する能力を共有しており、血管拡張と血圧の低下につながります .
BMS-189921は、その特定の分子構造と、その阻害効果の正確なバランスにおいてユニークです。 このバランスは、他の類似化合物と比較して、異なる薬力学的プロファイルと治療上の結果をもたらす可能性があります .
類似化合物には、以下が含まれます。
- オマパトリラート
- ファシドトリル
- サンパトリラート
これらの化合物は、アンジオテンシン変換酵素と中性エンドペプチダーゼも標的としていますが、その有効性、安全性プロファイル、臨床的応用が異なる可能性があります。
特性
CAS番号 |
160135-92-2 |
|---|---|
分子式 |
C19H26N2O4S |
分子量 |
378.5 g/mol |
IUPAC名 |
2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChIキー |
YRSVDSQRGBYVIY-GJZGRUSLSA-N |
SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
異性体SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C |
正規SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Gemopatrilat; BMS 189921; BMS-189921; BMS189921. |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
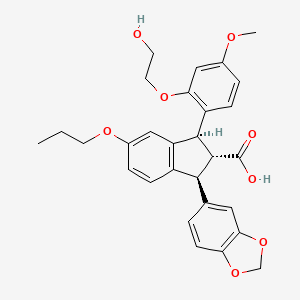
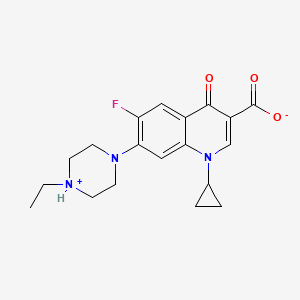
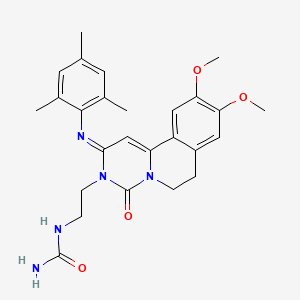
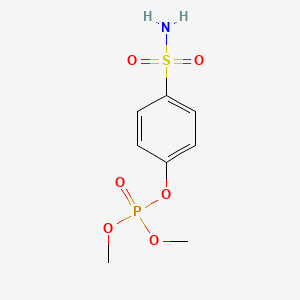
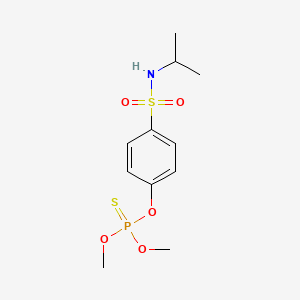
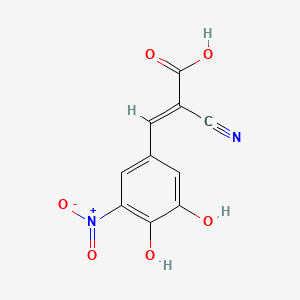
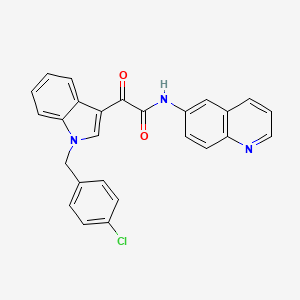

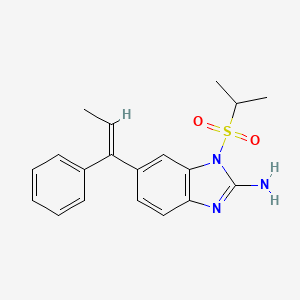
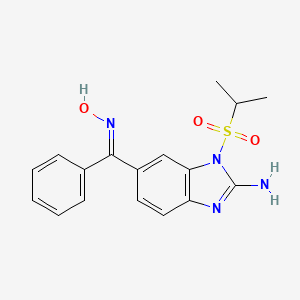
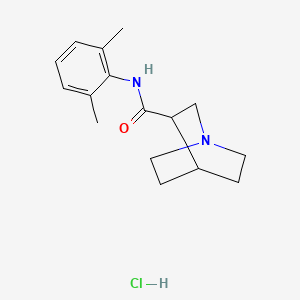
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
